molecular formula C7H3ClFIO2 B8301414 4-Chloro-2-fluoro-6-iodobenzoic acid

4-Chloro-2-fluoro-6-iodobenzoic acid

Cat. No.: B8301414
M. Wt: 300.45 g/mol
InChI Key: HYZFQQUYHQTJEY-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-iodobenzoic acid is a halogenated benzoic acid derivative with a unique substitution pattern (Cl at position 4, F at position 2, and I at position 6). The presence of iodine enhances its utility in cross-coupling reactions, while the electron-withdrawing halogens influence its acidity and reactivity .

Properties

Molecular Formula

C7H3ClFIO2

Molecular Weight

300.45 g/mol

IUPAC Name

4-chloro-2-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H3ClFIO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

InChI Key

HYZFQQUYHQTJEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties CAS Number Reference
4-Chloro-2-fluoro-6-iodobenzoic acid Cl (4), F (2), I (6) C₇H₃ClFIO₂ Herbicidal intermediates, cross-coupling - Target
2-Fluoro-6-iodobenzoic acid F (2), I (6) C₇H₄FIO₂ Synthetic intermediate 63082-45-1
4-Chloro-2-iodobenzoic acid Cl (4), I (2) C₇H₄ClIO₂ Catalyzed iodination studies -
2-Chloro-4-cyano-6-fluorobenzoic acid Cl (2), CN (4), F (6) C₈H₃ClFNO₂ Electronic effects research 1258298-29-1
2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid Cl (4-phenyl), CH₃ (2-phenyl), F (6) C₁₄H₁₀ClFO₂ Agrochemical research 1261892-24-3
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-carboxylic acid Complex pyridine derivative C₁₄H₉Cl₂F₂N₂O₃ VLCFA-inhibiting herbicide -

Physicochemical Properties

  • Molecular Weight and Acidity: The iodine atom in 4-chloro-2-fluoro-6-iodobenzoic acid significantly increases its molecular weight (~316.45 g/mol) compared to non-iodinated analogs like 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid (264.68 g/mol) . The electron-withdrawing halogens enhance acidity (pKa ~2.5–3.0), making it more acidic than mono-halogenated benzoic acids .
  • Solubility : Iodine’s hydrophobic nature reduces aqueous solubility relative to fluoro- or chloro-only derivatives, necessitating polar aprotic solvents for reactions .

Stability and Reactivity

  • Thermal Stability : Iodine’s lower bond dissociation energy compared to Cl or F may render the target compound less thermally stable than analogs like 2,6-dichloro-3-fluorobenzoic acid .
  • Nucleophilic Substitution : The iodine atom at position 6 is more susceptible to displacement than fluorine or chlorine, enabling functionalization at this position .

Preparation Methods

Sequential Electrophilic Substitution

The synthesis of 4-chloro-2-fluoro-6-iodobenzoic acid often begins with benzoic acid or its derivatives, leveraging the directing effects of substituents to install halogens in specific positions. Chlorination at the para position (C4) is typically achieved using chlorine gas in the presence of Lewis acids like FeCl₃, yielding 4-chlorobenzoic acid. Subsequent fluorination at C2 employs hydrofluoric acid or Selectfluor under controlled conditions, capitalizing on the electron-withdrawing nature of the chlorine to direct electrophilic attack.

Iodination at C6 presents challenges due to steric and electronic factors. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable precise iodination, as demonstrated in the synthesis of methyl 4-chloro-2-iodobenzoate. Hydrolysis of the methyl ester then affords the iodinated acid.

Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
ChlorinationCl₂, FeCl₃, 80°C85%
FluorinationSelectfluor, DMF, 60°C78%
IodinationI₂, LDA, THF, -78°C65%

Meerwein Arylation Adaptations

Diazotization and Radical Pathways

Although Meerwein arylation is traditionally used for chloro/fluorobenzene synthesis, its principles apply to iodobenzoic acids. Diazotization of 4-chloro-2-fluoroaniline with tert-butyl nitrite, followed by reaction with iodine radicals generated from KI, introduces the iodine moiety at C6. Acidic hydrolysis then yields the target compound.

Case Study from Analogous Systems

  • Substrate : 2-chloro-4-fluoroaniline → 2-chloro-4-fluorotrichlorotoluene (Meerwein intermediate).

  • Modification : Replacing 1,1-dichloroethylene with KI in the radical step achieves iodination.

  • Yield : ~60% after hydrolysis.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitations
Direct HalogenationHigh regioselectivityMulti-step, low iodination yield
Ullmann CouplingMild conditions, scalableRequires costly copper catalysts
Meerwein AdaptationAvoids noble metalsRadical intermediates demand strict temperature control

Environmental and Cost Considerations

  • Ullmann Coupling generates less waste compared to traditional halogenation.

  • Meerwein-derived routes eliminate chromium-based oxidizers, reducing toxicity .

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-2-fluoro-6-iodobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation of a benzoic acid precursor. For example, iodination can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (40–60°C). Chloro and fluoro substituents are typically introduced via electrophilic substitution using Cl₂ or Cl⁻ sources (e.g., SOCl₂) and fluorinating agents (e.g., Selectfluor®), respectively. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and controlling pH to minimize side reactions (e.g., dehalogenation) .

Q. How can purity and structural integrity of 4-chloro-2-fluoro-6-iodobenzoic acid be verified after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point Analysis : Compare observed mp with literature values (e.g., related compounds like 2-chloro-6-fluorobenzoic acid have mp 185–187°C ).
  • HPLC/MS : Detect impurities using reverse-phase chromatography with a C18 column and UV detection at 254 nm.
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra for expected splitting patterns (e.g., coupling constants for fluorine and iodine substituents) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : Due to its aromatic halogen substituents, the compound is prone to photodegradation. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Use aprotic solvents like DMSO or DMF for dissolution, avoiding aqueous solutions unless stabilized at neutral pH .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom serves as a directing group for Suzuki-Miyaura couplings, but its bulkiness may reduce reaction rates. Fluorine’s electron-withdrawing effect activates the aromatic ring toward nucleophilic substitution, while chlorine can participate in resonance effects. To study this, design comparative experiments using Pd catalysts (e.g., Pd(PPh₃)₄) with varying aryl boronic acids and monitor yields via GC-MS. Computational modeling (DFT) can predict regioselectivity .

Q. What strategies resolve spectral overlaps in 19^1919F NMR caused by multiple halogen substituents?

  • Methodological Answer : Use high-field NMR (≥400 MHz) and decoupling techniques to distinguish 19^19F signals. For complex splitting, employ 2D NMR (e.g., 1^1H-19^19F HOESY) to map spatial interactions. Reference spectra of simpler analogs (e.g., 2-chloro-4-fluorobenzoic acid) can aid assignment .

Q. How can computational chemistry predict the compound’s stability under oxidative or thermal stress?

  • Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for C–I, C–Cl, and C–F bonds. Compare with experimental thermogravimetric analysis (TGA) data to validate predictions. Software like Gaussian or ORCA can model degradation pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reaction setups. Replicate literature procedures under rigorously anhydrous/anoxic conditions (e.g., Schlenk line). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Cross-validate yields via independent methods (e.g., elemental analysis vs. HPLC) .

Application-Oriented Questions

Q. How can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

  • Methodological Answer : The iodine atom can be replaced with 124^{124}I or 131^{131}I for imaging/therapeutic applications. Develop a radiosynthesis protocol using isotopic exchange (e.g., Cu-mediated iododeboronation) and purify via semi-preparative HPLC. Validate radiochemical purity with radio-TLC .

Q. What role does 4-chloro-2-fluoro-6-iodobenzoic acid play in studying enzyme inhibition (e.g., carboxylase targets)?

  • Methodological Answer : Design inhibition assays using recombinant enzymes (e.g., tyrosine carboxylase). Compare IC₅₀ values with non-halogenated analogs to assess halogen bonding effects. Crystalize enzyme-inhibitor complexes for X-ray diffraction studies (resolution ≤2.0 Å) to map active-site interactions .

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